molecular formula C5H7NaO4 B3051391 Monosodium glutarate CAS No. 3343-88-2

Monosodium glutarate

Cat. No.: B3051391
CAS No.: 3343-88-2
M. Wt: 154.1 g/mol
InChI Key: KRMPAXDXQYLVTA-UHFFFAOYSA-M
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Description

Monosodium glutarate is a sodium salt of glutaric acid, a naturally occurring dicarboxylic acid. It is commonly used as a flavor enhancer in the food industry due to its ability to intensify the savory taste of foods. This compound is similar to monosodium glutamate, but it is derived from glutaric acid instead of glutamic acid.

Mechanism of Action

MSG works by interacting with glutamate receptors in the stomach and gut lining. Once in the gut, glutamate is either broken down to act as fuel, or incorporated into other molecules . MSG elicits a unique taste, known as umami, that enhances the complex flavors of meat, poultry, seafood, and vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monosodium glutarate can be synthesized through several methods:

    Hydrolysis of Vegetable Proteins: This method involves the hydrolysis of vegetable proteins in the presence of hydrochloric acid, which breaks down the proteins into their constituent amino acids, including glutaric acid.

    Chemical Synthesis: this compound can also be synthesized through the chemical reaction of glutaric anhydride with sodium hydroxide.

    Bacterial Fermentation: Another method involves the bacterial fermentation of starch or molasses.

Industrial Production Methods

The majority of this compound production is done through bacterial fermentation due to its cost-effectiveness and efficiency. The fermentation process involves the use of genetically modified bacteria that can efficiently convert starch or molasses into glutaric acid. The glutaric acid is then purified and neutralized with sodium hydroxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Monosodium glutarate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form glutaric acid and other oxidation products.

    Reduction: Reduction of this compound can produce glutaraldehyde, a compound used in various industrial applications.

    Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations, such as potassium or calcium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

    Substitution: Aqueous solutions of potassium chloride or calcium chloride.

Major Products Formed

    Oxidation: Glutaric acid, carbon dioxide, and water.

    Reduction: Glutaraldehyde and water.

    Substitution: Potassium glutarate, calcium glutarate.

Comparison with Similar Compounds

Monosodium glutarate is often compared with other similar compounds, such as:

This compound is unique in its ability to enhance the savory taste of foods while also being used in various scientific and industrial applications. Its versatility and effectiveness make it a valuable compound in multiple fields.

Properties

IUPAC Name

sodium;5-hydroxy-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4.Na/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMPAXDXQYLVTA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-94-1 (Parent)
Record name Monosodium glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80187080
Record name Monosodium glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3343-88-2
Record name Monosodium glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monosodium glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen glutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOSODIUM GLUTARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36765054OO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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